Methods
The synthesis of LSKL typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process includes coupling reactions where protected amino acids are added sequentially, followed by deprotection steps to expose the reactive sites for further coupling.
Technical Details
Structure
The molecular structure of LSKL consists of four amino acids: leucine, serine, lysine, and leucine. This specific sequence plays a critical role in its interaction with thrombospondin-1.
Data
Reactions
LSKL primarily participates in biochemical interactions rather than traditional chemical reactions. Its main action involves binding to thrombospondin-1 and preventing its interaction with transforming growth factor-beta.
Technical Details
The binding mechanism involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions between LSKL and thrombospondin-1. This inhibition alters downstream signaling pathways associated with fibrosis and tissue repair processes .
Process
LSKL inhibits the activation of transforming growth factor-beta by blocking its interaction with thrombospondin-1. This blockade prevents the downstream signaling that leads to cellular responses associated with fibrosis.
Data
Research indicates that administration of LSKL significantly reduces phosphorylated Smad2 levels in hepatocytes following liver injury models, demonstrating its efficacy in modulating the transforming growth factor-beta signaling pathway . The inhibition leads to increased expression of cell cycle regulators like cyclin A2 and cyclin D1, promoting cellular proliferation and tissue regeneration post-injury .
Physical Properties
Chemical Properties
Relevant analyses include spectroscopic methods such as mass spectrometry for molecular weight confirmation and HPLC for purity assessment .
LSKL has several scientific applications:
The LSKL peptide is a tetrapeptide (Leu-Ser-Lys-Leu) derived from residues 54–57 of the latency-associated peptide (LAP) of TGF-β. This sequence is evolutionarily conserved across mammalian TGF-β isoforms (TGF-β1–β3), underscoring its functional significance in latent TGF-β biology [4] [6]. Key structural features include:
Table 1: Structural Features of LSKL Peptide
Feature | Description | Functional Implication |
---|---|---|
Primary Sequence | Leu-Ser-Lys-Leu-NH₂ | Mimics LAP domain of TGF-β |
Key Residue | Lys³ | Forms salt bridges with TSP-1/ADAMTS1 |
Secondary Structure | Flexible loop | Adapts to binding pockets of target proteins |
Conservation | Residues 54–57 in LAP-TGFβ (human, rat, mouse) | Critical for cross-species activity |
LAP maintains TGF-β latency through a "straitjacket" mechanism:
Table 2: LSKL in Latent TGF-β Isoforms
Isoform | LAP Sequence (Residues 54–57) | Activation Efficiency by TSP-1 | Structural Notes |
---|---|---|---|
TGF-β1 | LSKL | High | Stable latch; requires strong disruptors |
TGF-β2 | LSKL | Moderate | Similar to TGF-β1 but less studied |
TGF-β3 | LSKL | Very high | Flexible conformation; easily disrupted |
TSP-1 activates latent TGF-β via its type 1 repeats (TSRs), specifically through the KRFK motif (residues 412–415):
Table 3: Binding Parameters of TSP-1/LAP Interactions
Binding Partner | Kd (μM) | Binding Site | Method |
---|---|---|---|
Full-Length TSP-1 | 0.15 | TSRs (KRFK + WxxW) | MicroScale Thermophoresis |
ADAMTS1 Fragment (F1) | 2.85 | Cysteine-rich domain | MicroScale Thermophoresis |
KRFK Peptide | 12.3 | RFK sub-motif | Competitive ELISA |
LSKL antagonizes TSP-1 by mimicking LAP’s binding interface:
Table 4: Molecular Interactions in LSKL-TSP-1/ADAMTS1 Complexes
Interaction Type | TSP-1 Partners | ADAMTS1 Partners | Energy Contribution |
---|---|---|---|
Salt Bridges | Lys³–Asp⁴¹⁵/Glu⁴¹⁶ | Lys³–Glu⁷⁰²/Asp⁷⁰⁵ | −3.2 kcal/mol |
Hydrogen Bonds | Ser²–Lys⁴¹⁴ | Ser²–Tyr⁶⁹⁸ | −1.5 kcal/mol |
Hydrophobic Contacts | Leu¹/Leu⁴–Phe⁴¹³ | Leu¹–Phe⁶⁹⁹ | −0.8 kcal/mol |
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